ATM Inhibitor-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

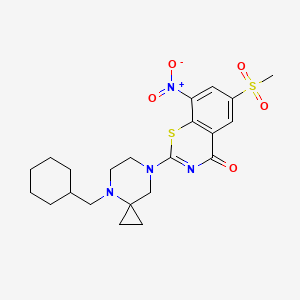

ATM Inhibitor-6 is a potent and selective inhibitor of ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase involved in the DNA damage response. ATM plays a crucial role in the repair of DNA double-strand breaks, cell cycle regulation, and maintaining genomic stability. Inhibitors of ATM are being explored for their potential to enhance the efficacy of cancer therapies by sensitizing tumor cells to DNA-damaging agents .

Métodos De Preparación

The synthesis of ATM Inhibitor-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. While detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed, the general approach involves:

Formation of Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

Coupling Reactions: Key intermediates are coupled using reagents such as palladium catalysts under controlled temperature and pressure conditions.

Purification: The final product is purified using techniques like chromatography to achieve the desired purity and yield.

Análisis De Reacciones Químicas

ATM Inhibitor-6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates using nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave ester or amide bonds

Aplicaciones Científicas De Investigación

ATM Inhibitor-6 has a wide range of scientific research applications, including:

Cancer Therapy: It is used to enhance the efficacy of radiotherapy and chemotherapy by sensitizing cancer cells to DNA-damaging agents.

DNA Damage Response Studies: Researchers use this compound to study the mechanisms of DNA repair and the role of ATM in maintaining genomic stability.

Immunotherapy: The compound has been shown to enhance the antitumor immune response by activating the cGAS-STING pathway and augmenting MHC class I expression

Drug Development: This compound is being investigated as a potential therapeutic agent in combination with other drugs, such as PARP inhibitors and topoisomerase inhibitors

Mecanismo De Acción

ATM Inhibitor-6 exerts its effects by inhibiting the catalytic activity of ATM kinase. This inhibition prevents the phosphorylation of ATM substrates involved in the DNA damage response, leading to impaired DNA repair, cell cycle arrest, and apoptosis. The compound enhances the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA double-strand breaks, thereby increasing genomic instability in cancer cells .

Comparación Con Compuestos Similares

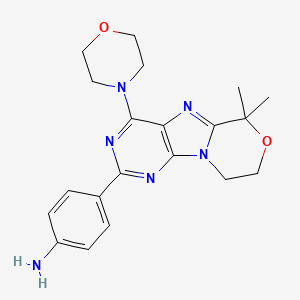

ATM Inhibitor-6 is compared with other ATM inhibitors such as AZD0156 and M3541. While all these compounds inhibit ATM kinase activity, this compound is unique in its selectivity and potency. Similar compounds include:

AZD0156: A potent and selective ATM inhibitor that enhances the efficacy of radiotherapy and chemotherapy.

M4076: A highly potent ATM inhibitor currently under clinical investigation.

This compound stands out due to its unique chemical structure and specific binding affinity to ATM kinase, making it a valuable tool in cancer research and therapy.

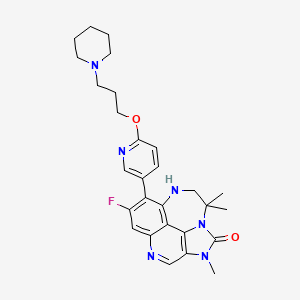

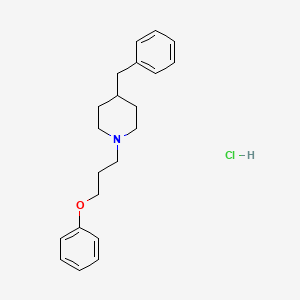

Propiedades

Fórmula molecular |

C28H33FN6O2 |

|---|---|

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

10-fluoro-2,5,5-trimethyl-9-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-2,4,7,13-tetrazatetracyclo[6.6.2.04,15.012,16]hexadeca-1(15),8(16),9,11,13-pentaen-3-one |

InChI |

InChI=1S/C28H33FN6O2/c1-28(2)17-32-25-23(18-8-9-22(31-15-18)37-13-7-12-34-10-5-4-6-11-34)19(29)14-20-24(25)26-21(16-30-20)33(3)27(36)35(26)28/h8-9,14-16,32H,4-7,10-13,17H2,1-3H3 |

Clave InChI |

ODDGVJISFYQSBA-UHFFFAOYSA-N |

SMILES canónico |

CC1(CNC2=C3C(=CC(=C2C4=CN=C(C=C4)OCCCN5CCCCC5)F)N=CC6=C3N1C(=O)N6C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)

![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)

![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)